(5-(Trifluoromethyl)furan-3-yl)boronic acid
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Overview
Description
(5-(Trifluoromethyl)furan-3-yl)boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a trifluoromethyl-substituted furan with a boronic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of (5-(Trifluoromethyl)furan-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (5-(Trifluoromethyl)furan-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with diverse functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted furan derivatives, boronic esters, and various substituted furan compounds. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(5-(Trifluoromethyl)furan-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)furan-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways . The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or activation of target enzymes .
Comparison with Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)boronic acid: Similar in structure but with a pyridine ring instead of a furan ring.
(5-(Trifluoromethyl)phenyl)boronic acid: Contains a phenyl ring, offering different electronic properties and reactivity.
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid: Features a thiophene ring, providing distinct chemical behavior and applications.
Uniqueness: (5-(Trifluoromethyl)furan-3-yl)boronic acid stands out due to the combination of the trifluoromethyl group and the furan ring, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C5H4BF3O3 |
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Molecular Weight |
179.89 g/mol |
IUPAC Name |
[5-(trifluoromethyl)furan-3-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3O3/c7-5(8,9)4-1-3(2-12-4)6(10)11/h1-2,10-11H |
InChI Key |
ZLOCYFUZKDKFBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=COC(=C1)C(F)(F)F)(O)O |
Origin of Product |
United States |
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